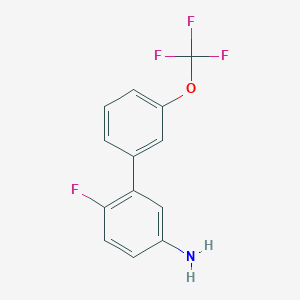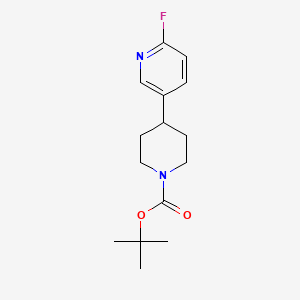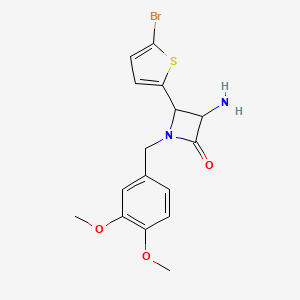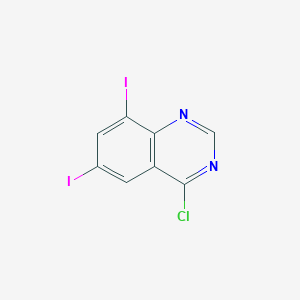
(3-Bromo-2-chloro-2,3,3-trifluoropropyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-2-chloro-2,3,3-trifluoropropyl)oxirane is a chemical compound with the molecular formula C5H5BrClF3O. It is an epoxide, characterized by the presence of an oxirane ring, which is a three-membered cyclic ether. This compound is notable for its halogenated structure, containing bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-chloro-2,3,3-trifluoropropyl)oxirane typically involves the reaction of halogenated precursors under specific conditions. One common method involves the epoxidation of a halogenated alkene. For instance, the reaction of 3-bromo-2-chloro-2,3,3-trifluoropropene with a peracid, such as m-chloroperoxybenzoic acid, can yield the desired oxirane compound. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-chloro-2,3,3-trifluoropropyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms in the compound can be replaced by nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of substituted products.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, resulting in the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides with additional functional groups or reduction to yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under mild to moderate conditions.
Ring-Opening Reactions: Acidic or basic conditions can facilitate the ring-opening of the oxirane ring. For example, sulfuric acid or sodium hydroxide can be used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substituted Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Diols and Functionalized Compounds: Ring-opening reactions typically yield diols or other functionalized compounds, depending on the reaction conditions and reagents.
Scientific Research Applications
(3-Bromo-2-chloro-2,3,3-trifluoropropyl)oxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Its derivatives may have potential therapeutic applications, including as antiviral or anticancer agents.
Industry: The compound is used in the production of specialty chemicals, including surfactants, polymers, and coatings.
Mechanism of Action
The mechanism of action of (3-Bromo-2-chloro-2,3,3-trifluoropropyl)oxirane involves its reactivity with nucleophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. This leads to the ring-opening and formation of new bonds with the nucleophile. The presence of halogen atoms can influence the reactivity and selectivity of these reactions, as they can stabilize or destabilize intermediates and transition states.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-2-chloro-2,3,3-trifluoropropyl)epoxide: This compound is structurally similar but may have different reactivity due to the presence of an epoxide ring.
Halogenated Epoxides: Compounds like 3-chloro-2,3-epoxypropyl bromide share similar structural features and reactivity patterns.
Uniqueness
(3-Bromo-2-chloro-2,3,3-trifluoropropyl)oxirane is unique due to its combination of bromine, chlorine, and fluorine atoms, which impart distinct chemical properties. The trifluoromethyl group, in particular, enhances the compound’s stability and reactivity, making it valuable in various chemical transformations and applications.
Properties
IUPAC Name |
2-(3-bromo-2-chloro-2,3,3-trifluoropropyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClF3O/c6-5(9,10)4(7,8)1-3-2-11-3/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZRRFGLOXGSDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(C(F)(F)Br)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12063849.png)


![tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate](/img/structure/B12063870.png)








